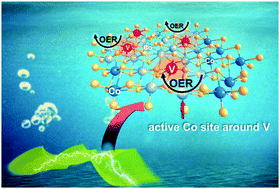Ultrathin amorphous cobalt–vanadium hydr(oxy)oxide catalysts for the oxygen evolution reaction†
Energy & Environmental Science Pub Date: 2018-04-13 DOI: 10.1039/C8EE00611C
Abstract
Cost efficient and long-term stable catalysts are in great demand for the oxygen evolution reaction (OER), a key process involved in water splitting cells and metal–air batteries. Here, we demonstrate that the ultrathin amorphous cobalt–vanadium hydr(oxy)oxide we synthesized is a highly promising electrocatalytic material for the OER with a low overpotential of 0.250 V (even lower down to 0.215 V when supported on Au foam) at 10 mA cm−2 and a long stable operation time (170 h) in alkaline media. In combination with in situ X-ray absorption spectral characterization and first-principles simulations, we reveal that the ultrathin, amorphous and alloyed structural characteristics have enabled its facile transformation to the desirable active phase, leading to a dramatically enhanced catalytic activity. Our finding highlights the remarkable advantages of the two-dimensional amorphous material and sheds new light on the design of high-performance electrocatalysts.


Recommended Literature
- [1] Coral-like CoSe2@N-doped carbon with a high initial coulombic efficiency as advanced anode materials for Na-ion batteries†
- [2] Chemistry of sulfate chloride perhydrates
- [3] Dispersive micro-solid phase extraction based on Fe3O4@SiO2@Ti-MOF as a magnetic nanocomposite sorbent for the trace analysis of caffeic acid in the medical extracts of plants and water samples prior to HPLC-UV analysis†
- [4] Fast and reversible functionalization of a single nanopore based on layer-by-layer polyelectrolyte self-assembly for tuning current rectification and designing sensors†
- [5] Co9S8 embedded into N/S doped carbon composites: in situ derivation from a sulfonate-based metal–organic framework and its electrochemical properties†
- [6] Transcriptional regulation of the cyanobacterial bidirectional Hox-hydrogenase
- [7] Sensing and imaging of mitochondrial viscosity in living cells using a red fluorescent probe with a long lifetime†
- [8] General and physical chemistry
- [9] New insights into the degradation mechanism of ibuprofen in the UV/H2O2 process: role of natural dissolved matter in hydrogen transfer reactions†
- [10] Colorimetric sensor arrays for the detection and identification of antibiotics

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 14919-36-9
-
CAS no.: 1718-53-2
-
CAS no.: 144409-99-4









